(2E)-3-(2-Furyl)acryloyl chloride

Description

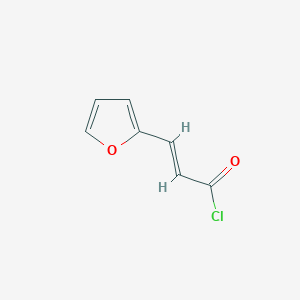

(2E)-3-(2-Furyl)acryloyl chloride is an α,β-unsaturated acyl chloride characterized by a furan ring substituent. It is synthesized via the reaction of 3-(2-furyl)acrylic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux conditions, yielding the chloride derivative in high purity without further purification . This compound is widely employed as a reactive intermediate in organic synthesis, particularly in the preparation of glycosides (e.g., 3-O-[3-(2-furyl)acryloyl]-α/β-D-glucopyranose) and pharmaceutical derivatives such as benzothiazole-based anti-cancer agents . Additionally, it serves as a substrate in biochemical assays for measuring angiotensin-converting enzyme (ACE) activity .

Structure

3D Structure

Properties

CAS No. |

20689-54-7; 63485-67-6 |

|---|---|

Molecular Formula |

C7H5ClO2 |

Molecular Weight |

156.57 |

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoyl chloride |

InChI |

InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ |

InChI Key |

IMRILMSKMWAKCC-ONEGZZNKSA-N |

SMILES |

C1=COC(=C1)C=CC(=O)Cl |

solubility |

not available |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(2E)-3-(2-Furyl)acryloyl chloride serves as a critical intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:

- Heteroaryl-substituted Compounds : These compounds are essential in pharmaceuticals and agrochemicals.

- Trifluoroacetophenone Derivatives : These derivatives have applications in medicinal chemistry due to their biological activity.

Case Study: Synthesis of Trifluoroacetophenone Derivatives

A study demonstrated the use of this compound in synthesizing trifluoroacetophenone derivatives through acylation reactions. The reaction conditions were optimized to yield high purity products suitable for further biological evaluation.

Polymer Chemistry

Copolymers and Materials Development

The compound can be copolymerized with other monomers, such as styrene and methyl methacrylate, to create copolymers with tailored properties. This has implications for developing advanced materials with specific mechanical and thermal characteristics.

Data Table: Copolymerization Results

| Monomer Ratio (EPFA:MMA) | Reaction Time (hours) | Yield (%) | Mechanical Properties |

|---|---|---|---|

| 1:1 | 4 | 85 | High tensile strength |

| 1:2 | 6 | 90 | Improved flexibility |

| 1:3 | 8 | 75 | Enhanced thermal stability |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may act as a malonyl-CoA decarboxylase inhibitor, which has implications for metabolic disorders. This inhibition could lead to altered fatty acid metabolism, making it a candidate for further investigation in therapeutic contexts.

Case Study: Malonyl-CoA Decarboxylase Inhibition

In vitro studies have shown that derivatives of this compound effectively inhibit malonyl-CoA decarboxylase activity, leading to potential applications in treating obesity and related metabolic diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E)-3-(2-Furyl)acryloyl chloride with structurally analogous acryloyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₅ClO₂ | 156.57 | Not reported | Furan ring (electron-rich) |

| (2E)-3-(4-Chlorophenyl)acryloyl chloride | C₉H₆Cl₂O | 201.05 | Not reported | Chlorophenyl group (electron-withdrawing) |

| (2E)-3-(4-Methylphenyl)acryloyl chloride | C₁₁H₉ClO | 196.64 | 132–135 | Methylphenyl group (electron-donating) |

| (2E)-3-(1-Naphthyl)acryloyl chloride | C₁₃H₉ClO | 216.66 | Not reported | Naphthyl group (bulky, aromatic) |

Key Observations :

Research Findings :

- The furyl derivative’s electron-rich structure facilitates efficient coupling with carbohydrates, as evidenced by the synthesis of 3-O-[3-(2-furyl)acryloyl]-α/β-D-glucopyranose (48.5% yield) .

- In contrast, the naphthyl analog’s bulkiness necessitates optimized reaction conditions for comparable yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-3-(2-Furyl)acryloyl chloride, and what coupling agents are typically employed?

- Methodological Answer : The compound is synthesized via condensation reactions using carbodiimide-based coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) to activate carboxylic acid intermediates. For example, similar acryloyl derivatives are synthesized by reacting furylacrylic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form the acid chloride .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy at 340 nm is used to monitor the absorbance shift of acryloyl groups during enzymatic hydrolysis . Nuclear magnetic resonance (NMR) confirms the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans double bonds). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer : It serves as a substrate for enzymes like angiotensin-converting enzyme (ACE) and collagenase. Hydrolysis of its acryloyl group releases products detectable via UV-Vis (e.g., N-(3-(2-furyl)acryloyl)-L-phenylalanine at 340 nm). Optimized protocols use Hepes buffer (pH 8.2) and account for serum inhibitors via gel filtration .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, moisture-free containers under inert gas (e.g., argon). Use anhydrous solvents (e.g., dry dichloromethane) during reactions. Safety protocols include fume hoods, gloves, and eye protection due to its lachrymatory and corrosive properties .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound during synthesis and storage?

- Methodological Answer : Stability is enhanced by avoiding protic solvents (e.g., water, alcohols) and maintaining strict anhydrous conditions. Reaction temperatures should not exceed 0–5°C during acylation to prevent decomposition. Additives like molecular sieves or stabilizers (e.g., hydroquinone) may inhibit polymerization .

Q. What strategies address discrepancies in kinetic data when using this compound as an enzyme substrate?

- Methodological Answer : Contradictions in Michaelis constants (Km) or inhibition profiles may arise from residual serum inhibitors (e.g., endogenous ACE inhibitors). Pre-treat samples with gel filtration or affinity chromatography. Validate assays using standardized buffers (pH 8.2 Hepes) and replicate measurements (CV <2.2% for reproducibility) .

Q. How can this compound be functionalized for drug discovery or heterocyclic synthesis?

- Methodological Answer : The acryloyl chloride reacts with amines to form amides (e.g., tetrahydroisoquinoline derivatives) via nucleophilic acyl substitution. For heterocycles, cyclization reactions with tetrazoles or oxazoles are catalyzed by Lewis acids (e.g., ZnCl₂). Monitor reaction progress via TLC or HPLC to optimize yields .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Exothermic reactions during acylation require controlled cooling and slow reagent addition. Purification challenges (e.g., separating unreacted thionyl chloride) are addressed via vacuum distillation or flash chromatography. Process optimization includes in-line FTIR for real-time monitoring of intermediate formation .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.